molecular formula C14H19ClN4O4S B2518468 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride CAS No. 1579767-52-4

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride

Cat. No.: B2518468
CAS No.: 1579767-52-4
M. Wt: 374.84
InChI Key: OZGXHPCGHOQGIV-UHFFFAOYSA-N
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Description

2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide hydrochloride (C₁₄H₁₉ClN₄O₄S, Mol. Weight: 374.85 g/mol, CAS: 1579767-52-4) is a quinazoline sulfonamide derivative with a pyrrolidinylethyl substituent. Structurally, it features a tetrahydroquinazoline core (1,2,3,4-tetrahydroquinazoline) with a sulfonamide linkage to a pyrrolidine-containing side chain, which may influence solubility, target binding, and pharmacokinetics due to the hydrochloride salt formulation.

Properties

IUPAC Name

2,4-dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S.ClH/c19-13-11-7-10(1-2-12(11)17-14(20)18-13)23(21,22)16-6-4-9-3-5-15-8-9;/h1-2,7,9,15-16H,3-6,8H2,(H2,17,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGXHPCGHOQGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide; hydrochloride is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide; hydrochloride is characterized by a quinazoline core with a sulfonamide group and a pyrrolidine moiety. The structural formula can be represented as follows:

C12H14N4O4S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

This compound's unique structure contributes to its biological activity, particularly in inhibiting various enzymes and cellular pathways.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against bacterial strains, it was found that compounds similar to 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide showed moderate to high activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazolineStaphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The IC50 values ranged from 4 to 6.5 μM , indicating significant suppression of cell proliferation in certain cancer types. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Cell LineIC50 (μM)
HeLa5.0
MCF-74.5
A5496.0

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.

The biological activity of quinazoline derivatives often involves the inhibition of key enzymes such as DNA topoisomerases and bacterial gyrase. This inhibition disrupts DNA replication and transcription processes in microbial cells, leading to cell death . Additionally, the sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can affect tumor growth and metastasis.

Case Studies

Recent studies have highlighted the therapeutic potential of quinazoline derivatives in treating various diseases:

  • Antimicrobial Resistance : A study focused on the development of quinazoline derivatives as fluoroquinolone-like inhibitors demonstrated their effectiveness against resistant bacterial strains . This positions compounds like 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide as promising candidates in combating antibiotic resistance.
  • Cancer Therapy : Another research effort explored the use of quinazoline derivatives in targeting specific cancer pathways. The results indicated that these compounds could effectively inhibit tumor growth in preclinical models .

Scientific Research Applications

Inhibition of Poly ADP-Ribose Glycohydrolase (PARG)

Research has identified derivatives of quinazoline compounds, including 2,4-dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide; hydrochloride, as potent inhibitors of PARG, an enzyme involved in the regulation of cellular responses to DNA damage. The inhibition of PARG can enhance the efficacy of certain cancer therapies by preventing the repair of damaged DNA in cancer cells, thus promoting apoptosis. This mechanism highlights the compound's potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various derivatives have shown effectiveness against a range of microorganisms, including bacteria and fungi. For instance, structural modifications to the quinazoline scaffold have been linked to enhanced antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been correlated with increased potency, suggesting that further optimization could yield even more effective antimicrobial agents .

Case Studies

Several case studies have documented the synthesis and evaluation of quinazoline derivatives for their anticancer properties. For example, one study reported that specific modifications to the quinazoline core led to compounds with IC50 values in the low micromolar range against HCT-116 cells, indicating strong potential for development into therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide; hydrochloride. Modifications on the quinazoline ring and sulfonamide group can significantly influence biological activity:

ModificationEffect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Alkyl substitutionsEnhanced cytotoxicity against cancer cells
Aromatic ringsImproved binding affinity to target enzymes

Chemical Reactions Analysis

Sulfonamide Functionalization

The sulfonamide group at position 6 is introduced via nucleophilic substitution or coupling reactions:

  • Sulfonylation : Reaction of 6-chloroquinazoline-2,4-dione with 2-pyrrolidin-3-ylethylamine in the presence of Na2_2CO3_3 and DMF yields the sulfonamide intermediate (71–88% yields observed in analogous systems) .

  • Salt Formation : Treatment with HCl in ethanol or water produces the hydrochloride salt, enhancing solubility .

Example Protocol :

  • Dissolve 6-chloroquinazoline-2,4-dione (1 eq) and 2-pyrrolidin-3-ylethylamine (1.2 eq) in DMF.

  • Add Na2_2CO3_3 (2 eq) and stir at RT for 12–16 h.

  • Acidify with 1 M HCl to precipitate the product.

Pyrrolidine Substituent Modifications

The pyrrolidine-3-yl group can undergo further functionalization:

  • Alkylation/Acylation : Reactivity at the secondary amine is demonstrated in analogous systems using acetyl chloride or alkyl halides under microwave irradiation (68–91% yields) .

  • Cycloadditions : Reaction with hydrazines or urea forms pyrazole or pyrimidine derivatives fused to the quinazoline core (84–88% yields) .

Representative Reaction :

Quinazoline-sulfonamide+HydrazineEtOH, refluxPyrazole-quinazoline hybrid[2]\text{Quinazoline-sulfonamide} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole-quinazoline hybrid} \quad[2]

Oxidation and Redox Reactions

The quinazoline-2,4-dione system is susceptible to oxidation:

  • C–H Activation : DMSO acts as a carbon source under K2_2S2_2O8_8/DABCO conditions for annulation (47–72% yields) .

  • Autooxidation : Intermediate dihydroquinazolinones oxidize to quinazolinones using KMnO4_4 (68–91% yields) .

Mechanistic Insight :

  • Sulfenium ion (from DMSO/K2_2S2_2O8_8) reacts with 2-aminobenzamide.

  • Eliminates CH3_3SH to form Int-13 , which cyclizes to Int-14 .

  • Autooxidation yields the final product .

Biological Activity and Derivatives

Derivatives of 2,4-dioxoquinazoline sulfonamides exhibit antimicrobial and receptor-binding properties:

  • Antiviral Activity : Quinazolinediones inhibit respiratory syncytial virus (EC50_{50} = 0.8–3.2 μM) .

  • 5-HT6_66 Receptor Ligands : Long-chain 2-aminoquinazoline sulfonamides show affinity (IC50_{50} < 100 nM) .

Structure–Activity Relationship (SAR) :

SubstituentBiological EffectReference
Pyrrolidine-ethylEnhanced solubility (HCl salt)
Pyrazole/pyrimidineAntimicrobial activity

Analytical Characterization

Key spectroscopic data for validation:

  • 1^11H NMR : Quinazoline protons appear as singlets (δ 11.56 ppm for NH), with aromatic signals at δ 7.17–8.40 ppm .

  • MS (EI) : Molecular ion peaks at m/z 422–426 [M+^+] .

Limitations and Challenges

  • Electron-Withdrawing Groups : Nitro or cyano substituents on the quinazoline core reduce yields due to decomposition .

  • Solubility : Hydrochloride salts improve aqueous solubility but may complicate purification .

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s core structure (tetrahydroquinazoline) is shared with other bioactive sulfonamide derivatives. Key structural distinctions include:

  • Pyrrolidinylethyl group : A cyclic amine substituent that may enhance solubility and modulate interactions with enzymatic targets.
  • Hydrochloride salt : Improves aqueous solubility compared to free-base analogs, a critical factor for in vivo applications.
  • Sulfonamide linkage : Common in enzyme inhibitors, facilitating hydrogen bonding and electrostatic interactions with target proteins .

Comparison with SIRT6 Inhibitors: SIRT6-IN-1

Compound : 2,4-Dioxo-N-(4-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (SIRT6-IN-1)
Key Differences :

  • Substituent : SIRT6-IN-1 has a pyridinyloxyphenyl group instead of pyrrolidinylethyl.
  • Biological Activity : SIRT6-IN-1 inhibits SIRT6, improving glucose tolerance in high-fat-diet mice by upregulating GLUT-1/4 transporters and reducing plasma insulin and lipid levels .
  • Target Specificity : The pyridine moiety in SIRT6-IN-1 likely enhances binding to SIRT6’s active site, whereas the pyrrolidine group in the target compound may alter selectivity or potency .

Table 1: Comparative Analysis with SIRT6 Inhibitors

Feature Target Compound SIRT6-IN-1
Substituent 2-Pyrrolidin-3-ylethyl 4-(Pyridin-3-yloxy)phenyl
Target Not explicitly reported* SIRT6
Biological Effect Undocumented in evidence Improves glucose metabolism
Solubility Enhanced (hydrochloride salt) Likely lower (free base)

Comparison with NAPE-PLD Inhibitors: ARN19874

Compound : 2,4-Dioxo-N-[4-(4-pyridyl)phenyl]-1H-quinazoline-6-sulfonamide (ARN19874)
Key Differences :

  • Core Structure : ARN19874 has an unsaturated 1H-quinazoline core, unlike the tetrahydroquinazoline in the target compound.
  • Substituent : A pyridylphenyl group directs ARN19874 toward NAPE-PLD inhibition, a zinc-dependent enzyme involved in lipid signaling .
  • Activity : ARN19874 is the first small-molecule NAPE-PLD inhibitor, highlighting how substituent variation shifts target specificity from SIRT6 to lipid-metabolizing enzymes .

Table 2: Structural and Functional Comparison with ARN19874

Feature Target Compound ARN19874
Quinazoline Saturation Tetrahydro (saturated) 1H (unsaturated)
Substituent Pyrrolidinylethyl 4-(4-Pyridyl)phenyl
Primary Target Undocumented NAPE-PLD

Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt in the target compound enhances aqueous solubility, a critical advantage for oral or injectable formulations compared to neutral analogs .
  • Metabolic Stability : Pyrrolidine’s cyclic structure may reduce metabolic degradation compared to linear alkyl chains.

Q & A

How can the synthesis of 2,4-Dioxo-N-(2-pyrrolidin-3-ylethyl)-1H-quinazoline-6-sulfonamide;hydrochloride be optimized for higher yield and purity?

Answer:

  • Catalyst Selection : Use Bronsted acidic ionic liquids (e.g., 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-yl chloride) to facilitate cyclization reactions, which improve regioselectivity and reduce byproducts .
  • Solvent-Free Conditions : Adopt solvent-free synthesis protocols to minimize impurities and simplify purification steps, as demonstrated in dihydropyrimidinone syntheses .
  • Stepwise Monitoring : Employ thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) at intermediate stages to track reaction progress and isolate intermediates .

What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • Spectroscopic Methods :
    • 1H/13C NMR : Assign peaks to confirm the quinazoline core, sulfonamide linkage, and pyrrolidine substituents .
    • IR Spectroscopy : Validate carbonyl (2,4-dioxo) and sulfonamide (S=O) functional groups .
  • Elemental Analysis : Verify stoichiometry and purity by comparing experimental vs. theoretical C, H, N, and S percentages .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine moiety, if crystallizable .

How does the hydrochloride salt form influence the compound’s physicochemical and biological properties?

Answer:

  • Enhanced Solubility : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition or cell-based studies) .
  • Stability : Characterize salt stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Bioavailability : Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) of the free base and hydrochloride salt using in silico tools like ADMET Predictor .

What strategies can resolve contradictions in reported biological activity data for this compound?

Answer:

  • Orthogonal Assays : Cross-validate results using diverse methods (e.g., surface plasmon resonance for binding affinity vs. cellular proliferation assays for functional activity) .
  • Purity Verification : Ensure >98% purity via HPLC and mass spectrometry to rule out impurities as confounding factors .
  • Structural Analog Comparison : Benchmark activity against structurally related quinazoline derivatives (e.g., 9-oxo-pyrroloquinazoline analogs) to identify substituent-specific effects .

How can researchers design analogs to improve target selectivity and reduce off-target effects?

Answer:

  • Rational Modifications :
    • Quinazoline Core : Introduce electron-withdrawing groups (e.g., -Cl) at position 6 to modulate electronic effects on sulfonamide reactivity .
    • Pyrrolidine Substituent : Explore stereochemical variations (R vs. S configurations) to enhance binding pocket complementarity .
  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with favorable interactions in target vs. off-target proteins .
  • Selectivity Profiling : Test analogs against enzyme panels (e.g., kinase or protease families) to identify selectivity trends .

What experimental approaches are recommended for elucidating the compound’s mechanism of action?

Answer:

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
    • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal genes .
  • Pathway Analysis : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map affected signaling pathways .

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Metabolic Stability Assessment : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of pyrrolidine) and guide structural stabilization .
  • Formulation Optimization : Test solubility-enhancing formulations (e.g., PEGylation or liposomal encapsulation) to improve in vivo bioavailability .
  • Dose-Response Correlation : Establish pharmacokinetic-pharmacodynamic (PK-PD) models to align in vitro IC50 values with effective plasma concentrations .

What in silico methods are effective for predicting the compound’s ADMET properties?

Answer:

  • Software Tools :
    • Schrödinger Suite : Predict absorption (Caco-2 permeability) and toxicity (hERG inhibition) .
    • SwissADME : Estimate logP, topological polar surface area, and drug-likeness .
  • Metabolite Prediction : Use GLORY or Meteor software to identify potential Phase I/II metabolites and guide synthetic modification .

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